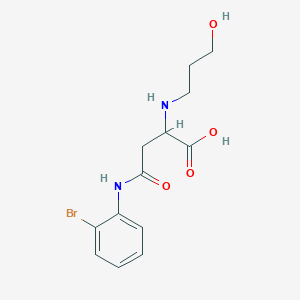

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O4/c14-9-4-1-2-5-10(9)16-12(18)8-11(13(19)20)15-6-3-7-17/h1-2,4-5,11,15,17H,3,6-8H2,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSJYMDPVQPHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves a multi-step process. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. The final step involves the condensation of the resulting intermediate with oxobutanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which exhibit diverse biological activities depending on substituents. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Substituent Effects on Solubility: The target compound’s 3-hydroxypropyl group increases hydrophilicity compared to the thienylmethyl group in or the unmodified bromophenyl group in . This property may enhance bioavailability in aqueous environments .

Biological Activity: Thienylmethyl-substituted analogues (e.g., ) show affinity for sulfur-binding enzymes, suggesting applications in kinase or protease inhibition. 3-Benzoylpropionic acid derivatives (e.g., [[3]a, 3]b]) demonstrate hypolipidemic and antirheumatic activities, implying that bromophenyl-oxobutanoic acids could share similar therapeutic pathways.

Stereochemical Considerations :

- The (2S)-configured analogue () exhibits stereospecific interactions with biological targets, such as enzymes or receptors, which the racemic target compound may lack unless resolved enantiomerically.

Physicochemical Data Comparison

| Property | Target Compound | 4-(4-Bromophenyl)-2-thienylmethyl Analogue | 4-(4-Bromophenyl)amino Derivative |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.5 | 2.9 |

| Water Solubility (mg/mL) | ~15 | ~5 | <1 |

| Hydrogen Bond Donors | 4 | 3 | 2 |

Biological Activity

4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group, a hydroxypropyl group, and an oxobutanoic acid moiety, which contribute to its chemical reactivity and biological interactions. The following sections explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). Its structural characteristics suggest potential applications in various fields, including medicinal chemistry and organic synthesis.

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₃ |

| Functional Groups | Bromophenyl, Hydroxypropyl, Oxobutanoic Acid |

| Potential Applications | Medicinal chemistry, enzyme modulation |

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination of Aniline : Starting with aniline, the 2-bromo derivative is obtained.

- Introduction of Hydroxypropyl Group : The brominated aniline is reacted with 3-chloropropanol under basic conditions.

- Condensation with Oxobutanoic Acid : The resulting intermediate is then condensed with oxobutanoic acid under acidic conditions to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Interactions

The compound has been shown to interact with specific enzymes, potentially modulating their activity. The bromophenyl group enhances binding to hydrophobic pockets within proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues.

Antioxidant Activity

Studies have demonstrated that metal complexes derived from similar ligands exhibit significant antioxidant properties. For instance, zinc and antimony complexes of related compounds have shown promising results in inhibiting oxidative stress markers .

Therapeutic Potential

The compound has been investigated for its therapeutic properties, including:

- Anti-inflammatory effects : Similar compounds have been reported to possess anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .

- Anticancer properties : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.

Case Studies

- Carbonic Anhydrase Inhibition : Research involving metal complexes of related compounds has shown significant inhibition of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body .

- Alkaline Phosphatase Inhibition : Another study evaluated the inhibition of alkaline phosphatase by related ligands, highlighting their potential as therapeutic agents in metabolic disorders .

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific molecular targets such as enzymes and receptors.

- Modulating biochemical pathways through competitive inhibition or allosteric regulation.

- Influencing gene expression related to metabolic processes.

Q & A

Q. What are the optimized synthetic routes for preparing 4-((2-bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid?

Methodological Answer : A viable route involves nucleophilic substitution and amide bond formation. For example, reacting a diketone precursor (e.g., 3-methylidenedihydrofuran-2,5-dione) with 2-bromoaniline in acetone under ambient conditions, followed by stepwise introduction of the 3-hydroxypropylamine group via nucleophilic substitution. Solvent choice (e.g., acetone) and stoichiometric control are critical to minimize byproducts . Purification typically involves recrystallization from methanol, yielding >85% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

- Spectroscopy : Use /-NMR to verify aromatic proton environments (e.g., 2-bromophenyl signals at δ 7.2–7.8 ppm) and carbonyl peaks (C=O at ~170 ppm).

- X-ray crystallography : Single-crystal diffraction (as in related bromophenyl amides) resolves bond lengths (e.g., N–C=O ≈1.35 Å) and dihedral angles (e.g., 24.8° between aryl and oxoamine groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 357 for CHBrNO).

Q. What purification strategies are recommended for this compound?

Methodological Answer :

- Recrystallization : Use methanol or ethanol for high-purity crystals, leveraging hydrogen-bonding interactions between the carboxylic acid and amide groups .

- Column chromatography : Employ silica gel with a gradient eluent (e.g., ethyl acetate/hexane) to separate polar byproducts.

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer : X-ray studies of analogous bromophenyl amides reveal:

- Intermolecular interactions : N–H⋯O and O–H⋯O hydrogen bonds form dimeric R(8) motifs, stabilizing the crystal lattice .

- Conformational flexibility : Dihedral angles between the bromophenyl ring and oxoamine group (24.8°–77.1°) impact solubility and melting points.

- Thermal stability : Strong hydrogen bonds correlate with higher decomposition temperatures (>440 K) .

Q. What experimental designs are suitable for probing its biological activity?

Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-binding domain proteins, adjusting pH to stabilize the carboxylic acid group.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), noting discrepancies in activity due to stereochemical variations .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer :

- Structural analogs : Compare activity of 2-bromophenyl vs. 4-bromophenyl derivatives to isolate positional effects.

- Solubility optimization : Use DMSO/PBS mixtures to address false negatives caused by poor aqueous solubility.

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways conflicting with in vitro results .

Q. What computational methods support mechanistic studies of its reactivity?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.